3-(benzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide is a sulfonamide.
Scientific Research Applications
Photodynamic Therapy Applications
- Singlet Oxygen Quantum Yield : A study highlights the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a moiety similar to 3-(benzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide. This compound exhibited promising properties for photodynamic therapy applications, notably for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Anticancer Compounds Synthesis : Another research synthesized a series of compounds containing a thiadiazol benzenesulfonamide structure, which showed marked anticancer activity against human colorectal and cervix carcinoma cell lines. This indicates the potential utility of compounds related to 3-(benzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide in developing new anticancer drugs (Karakuş et al., 2018).
Inhibitory Activities
- Enzyme Inhibition : A study reported the inhibitory effects of a series of benzenesulfonamides, including thiadiazolyl and other related moieties, on human carbonic anhydrase isozymes. These compounds, closely related to 3-(benzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide, showed low nanomolar activity against certain isoforms, highlighting their potential in therapeutic applications (Alafeefy et al., 2015).
Herbicidal Activity
- Herbicide Development : Research into N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, structurally similar to the compound of interest, indicated moderate to good selective herbicidal activity. This suggests the potential application of related compounds in the development of herbicides (Liu & Shi, 2014).
properties
Product Name |
3-(benzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide |
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Molecular Formula |
C12H10F3N3O3S2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H10F3N3O3S2/c13-12(14,15)10-17-18-11(22-10)16-9(19)6-7-23(20,21)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,18,19) |
InChI Key |
CCCATGIKOOKEOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(S2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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